molecular formula C34H40O16 B13834485 Glyrophama Dihydrate

Glyrophama Dihydrate

Cat. No.: B13834485
M. Wt: 704.7 g/mol
InChI Key: CMQOKNQYLSMKJC-XKJYGLEUSA-N
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Description

Glyrophama Dihydrate (CAS: 4207-90-3) is a rotenoid glycoside derived from plants of the Leguminosae family. Its molecular formula is C₃₄H₄₀O₁₆·H₂O (MW: 722.7 g/mol), and it exists as a stable, crystalline powder with a melting point of 158–161°C .

Properties

Molecular Formula

C34H40O16

Molecular Weight

704.7 g/mol

IUPAC Name

(1R,6R,13R)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23-,24+,25+,27-,28+,29-,30+,31+,33-,34+/m0/s1

InChI Key

CMQOKNQYLSMKJC-XKJYGLEUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3[C@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyrophama Dihydrate typically involves the crystallization process. The dihydrate–hemihydrate recrystallization method is commonly employed, where the compound is produced under controlled thermodynamic conditions such as temperature, sulfuric acid concentration, and phosphoric acid concentration . The process involves the dissolution of the precursor materials followed by controlled crystallization to obtain the dihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The use of additives such as D-Glucitol and poly(vinyl alcohol) can modify the morphology of the crystals, enhancing filtration performance and reducing impurities . These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Glyrophama Dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Glyrophama Dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glyrophama Dihydrate involves its interaction with lipid metabolism pathways. It reduces the area of aorta damage and lowers serum cholesterol levels by enhancing the activity of enzymes involved in lipid metabolism . The compound also increases HDL levels, which are beneficial for cardiovascular health. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism are well-documented.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Glyrophama Dihydrate is structurally distinct from most dihydrate compounds, which are often inorganic salts (e.g., Sodium Dihydrogen Phosphate Dihydrate) or synthetic agents (e.g., Diatrizoic Acid Dihydrate). Below is a comparative overview:

Table 1: Comparative Properties of this compound and Selected Dihydrates
Property This compound Sodium Dihydrogen Phosphate Dihydrate Diatrizoic Acid Dihydrate
Molecular Formula C₃₄H₄₀O₁₆·H₂O NaH₂PO₄·2H₂O C₁₁H₉I₃N₂O₄·2H₂O
CAS Number 4207-90-3 13472-35-0 (hypothetical) 50978-11-5
Primary Use Research (vascular biology) Industrial buffers, food additives Radiocontrast agent (medical imaging)
Solubility DMSO, pyridine Water-soluble Water-soluble
Biological Role Anti-atherosclerotic pH regulation, nutrient source Iodinated contrast enhancement
Toxicity (LD₅₀) 255 mg/kg (mice, oral) Low toxicity (industrial safety) Not explicitly reported
Key Observations:

Structural Complexity: this compound is an organic glycoside with a rotenoid backbone, while Sodium Dihydrogen Phosphate and Diatrizoic Acid Dihydrate are simpler inorganic and synthetic compounds, respectively.

Solubility Profile : Glyrophama’s poor water solubility contrasts sharply with the high aqueous solubility of the other dihydrates, influencing their respective applications .

Biological Specificity: Glyrophama’s activity in vascular protection is unique among dihydrates, which are typically non-pharmacological in industrial or diagnostic roles .

Stability and Hydration State

Dihydrate forms often enhance stability. For example:

  • Dihydrate Phosphogypsum : Reprocessed into gypsum binding materials for construction, with stability ensured through lime neutralization and dehydration .
  • This compound : Stability in dry form is critical for research storage, avoiding hydration-related degradation .

Pharmacological vs. Industrial Relevance

  • Its closest functional analogs are other rotenoid glycosides (e.g., rotenone), but these are primarily insecticidal rather than vascular-protective .
  • Sodium Dihydrogen Phosphate Dihydrate: Widely used in food, pharmaceuticals, and agriculture due to its non-toxic, pH-stabilizing properties .
  • Diatrizoic Acid Dihydrate: A high-purity diagnostic tool, emphasizing the role of dihydrates in enhancing solubility for intravenous use .

Research Implications and Gaps

  • Comparative Toxicity : Glyrophama’s moderate toxicity contrasts with the low-risk profiles of industrial dihydrates, necessitating careful handling in labs .
  • Hydration Effects : Further studies could explore how hydration states influence the stability and efficacy of Glyrophama compared to other dihydrates .

Q & A

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Guidance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo) and providing detailed experimental protocols. Use version-controlled documentation (e.g., GitLab) and cross-validate results with independent laboratories .

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